molecular formula C11H14N2O2 B3835959 N-phenyl-4-morpholinecarboxamide CAS No. 4559-92-6

N-phenyl-4-morpholinecarboxamide

Cat. No. B3835959
CAS RN: 4559-92-6
M. Wt: 206.24 g/mol
InChI Key: MNKRJSJKVHUXIG-UHFFFAOYSA-N
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Description

“N-phenyl-4-morpholinecarboxamide” is a compound with the molecular formula C11H14N2O2 . The urea-type NC=ON moiety is planar and inclined to the phenyl ring . The morpholine ring has a chair conformation .


Molecular Structure Analysis

The molecular structure of “N-phenyl-4-morpholinecarboxamide” is characterized by a urea-type NC=ON moiety that is planar to within 0.0002 Å . This moiety is inclined to the phenyl ring by 42.88 Å . The morpholine ring in the compound has a chair conformation .


Physical And Chemical Properties Analysis

“N-phenyl-4-morpholinecarboxamide” is a solid substance . Its IUPAC name is 4-morpholinecarboxamide . The InChI code for the compound is 1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) .

Scientific Research Applications

Medicinal Chemistry

N-phenylmorpholine-4-carboxamide derivatives are explored for their potential in medicinal chemistry. They are studied for their role as heterocyclic compounds which are a staple in pharmaceutical drug design due to their bioactivity . These compounds have been synthesized and evaluated for their therapeutic potential, particularly in the development of new anticancer agents .

Agriculture

In the agricultural sector, N-phenylmorpholine-4-carboxamide may be used in the synthesis of compounds with potential as growth regulators or pesticides. The amide functional group is significant in biologically active molecules, which can be leveraged to develop products that protect crops from pests and diseases .

Materials Science

This compound is utilized in materials science for the development of new materials with specific properties. Its molecular structure can contribute to the creation of polymers with desired characteristics for industrial applications .

Environmental Science

N-phenylmorpholine-4-carboxamide derivatives could be used in environmental science, particularly in the synthesis of functionalized nanoparticles aimed at environmental remediation. These nanoparticles can be designed to improve air, water, and soil quality by detecting and removing pollutants .

Biochemistry

In biochemistry, N-phenylmorpholine-4-carboxamide is involved in the study of enzyme inhibition and receptor binding. It serves as a building block for compounds that can modulate biochemical pathways, which is crucial for understanding cellular processes and developing therapeutic interventions .

Pharmacology

The pharmacological applications of N-phenylmorpholine-4-carboxamide include its use in the synthesis of compounds with analgesic properties. Research has shown that certain derivatives can exhibit pain-relieving effects comparable to or superior to paracetamol .

Chemical Engineering

In chemical engineering, this compound is used in the synthesis and design of chemical processes. Its properties can influence reaction mechanisms and kinetics, which are fundamental in the production of various chemical products .

Analytical Chemistry

N-phenylmorpholine-4-carboxamide plays a role in analytical chemistry where it may be used as a standard or reagent in the qualitative and quantitative analysis of chemical substances. Its stable structure allows for precise measurements and assessments in various analytical techniques .

Safety and Hazards

The safety data sheet for a similar compound, “N-(2-(MORPHOLINOMETHYL)PHENYL)-4-MORPHOLINECARBOXAMIDE”, indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

N-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKRJSJKVHUXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321455
Record name N-Phenyl-4-morpholinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylmorpholine-4-carboxamide

CAS RN

4559-92-6
Record name NSC375995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenyl-4-morpholinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.9 g morpholine with 5 ml aceton was added dropwise during 5 minutes to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 20 ml acetone, under stirring. The reaction mixture was stirred for a further 30 minutes at ambient temperature, then diluted with 150 ml water. Acetone was distilled off, the mixture was cooled, and 0.35 g phenylcarbamoyl-morpholine was isolated by filtration. The white crystalline material melted at 160°-162° C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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